ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is a hydrazonyl halide derivative characterized by a planar Caryl–NH–N=C backbone and an E-configuration at the hydrazone double bond. Its molecular formula is C10H9Cl3N2O2 (MW: 295.5 g/mol), with a topological polar surface area of 50.7 Ų and an XLogP3 value of 4.7, indicating moderate lipophilicity . The compound’s structure includes a 2,5-dichlorophenyl substituent, which imparts distinct electronic and steric properties compared to analogs with differing substitution patterns.
Properties
Molecular Formula |
C10H9Cl3N2O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9+ |
InChI Key |
JSJNQOAPZJPWKM-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2,5-dichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the core hydrazonyl acetate scaffold but differ in aryl substituents and halogenation patterns:
Notes:
- *Estimated values based on substituent contributions.
- Increased chlorine substitution correlates with higher molecular weight and lipophilicity (XLogP3/LogP).
Key Structural Differences:
Substituent Position : The 2,5-dichloro substitution in the target compound introduces steric hindrance and electron-withdrawing effects distinct from para-substituted analogs (e.g., 4-chlorophenyl in ).
Configuration : The E-configuration in the target compound contrasts with Z-configurations in derivatives like ethyl (2Z)-2-chloro-2-[(2,4,5-trichlorophenyl)hydrazinylidene]acetate , affecting hydrogen-bonding patterns and crystal packing.
Physical Properties
Melting Points:
Observations :
- Chlorine substituents generally increase melting points due to enhanced van der Waals interactions. The target compound is expected to have a higher melting point than the 4-methoxy derivative (94°C) but lower than highly chlorinated analogs (e.g., trichlorophenyl derivatives).
Biological Activity
Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its potential applications.
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.69 g/mol
- CAS Number : 27143-07-3
- Physical State : Light yellow to dark yellow solid
The compound primarily functions through its hydrazone linkage, which is known to exhibit various biological activities. The chloro group enhances nucleophilic substitution reactions, making it reactive in biological systems. This allows it to interact with various biomolecules, potentially leading to significant pharmacological effects.
Biological Activity
-
Antimicrobial Activity :
- This compound has shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups on the phenyl ring enhances its efficacy.
-
Antitumor Activity :
- Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been tested against colon carcinoma HCT-15 with promising results, indicating potential for further development as anticancer agents .
- Mechanistic Studies :
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Antitumor Activity
In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The IC50 values were recorded as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-15 | 10 |
| A-431 | 15 |
| U251 | 20 |
These results indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent in oncology.
Q & A
Basic: What are the common synthetic routes for ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate?
Answer:
The compound is typically synthesized via condensation of hydrazine derivatives with α-chloro carbonyl compounds. A validated method involves reacting 2,5-dichlorophenylhydrazine with ethyl 2-chloroacetoacetate under reflux in toluene or ethanol, followed by acid catalysis (e.g., HCl) to promote hydrazone formation . Key steps include:
- Reaction conditions: Reflux at 80–100°C for 2–4 hours.
- Workup: Purification via recrystallization (ethanol/hexanes) yields yellow needles.
- Yield optimization: Triethylamine is often added to neutralize HCl, improving reaction efficiency (yields ~75–85%) .
Table 1: Comparison of Solvent Systems
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 2 | 84 | >98% |
| Ethanol | 4 | 77 | 95% |
Basic: How is the compound characterized structurally?
Answer:
Structural elucidation combines single-crystal X-ray diffraction (SCXRD) , NMR, and mass spectrometry:
- SCXRD: The Z-conformation about the C=N bond is confirmed, with dihedral angles between aromatic and ester moieties (~9.5°) . Hydrogen bonding (N–H⋯O, C–H⋯O) forms zigzag chains along the b-axis, stabilizing the crystal lattice .
- NMR: NMR shows aromatic protons (δ 7.4–7.5 ppm), ethyl group signals (δ 1.4–4.5 ppm), and hydrazone NH (δ ~8.0 ppm) .
- MS: Molecular ion peaks at m/z 300–310 (EI+) confirm the molecular weight .
Advanced: How do electronic effects of substituents influence reactivity?
Answer:
The 2,5-dichlorophenyl group’s electron-withdrawing nature enhances electrophilicity at the hydrazone C=N bond, facilitating nucleophilic attacks. Comparative studies with methoxy- or fluoro-substituted analogs show:
- Reactivity trends: Dichloro derivatives exhibit faster reaction rates in cyclization (e.g., triazole formation) due to increased electrophilicity .
- Mechanistic insight: Density Functional Theory (DFT) calculations reveal reduced LUMO energy (-2.1 eV) at the hydrazone carbon, aligning with experimental kinetics .
Table 2: Substituent Effects on Reaction Rates
| Substituent | Reaction Rate (k, s⁻¹) | LUMO Energy (eV) |
|---|---|---|
| 2,5-Cl₂ | 0.45 | -2.1 |
| 4-OCH₃ | 0.12 | -1.3 |
Advanced: How to resolve contradictions in crystallographic data?
Answer:
Discrepancies in reported dihedral angles or hydrogen-bonding motifs arise from solvent polarity or crystallization conditions. Mitigation strategies include:
- Refinement protocols: Use SHELXL for high-resolution data (R-factor < 0.05) and validate with PLATON ADDSYM to check for missed symmetry .
- Case example: Variations in dihedral angles (e.g., 9.5° vs. 3.05° in methoxy analogs) are resolved by comparing temperature-dependent crystallography (296 K vs. 100 K) .
Advanced: What computational methods model electronic transitions in UV-Vis spectra?
Answer:
Time-Dependent DFT (TD-DFT) with solvent models (e.g., PCM) predicts λₘₐₓ shifts. For this compound:
- B3LYP/6-311+G(d,p): Calculated λₘₐₓ = 365 nm (experimental: 370 nm in ethanol) .
- Charge-transfer transitions: The hydrazone-to-aryl charge transfer (CT) band dominates, influenced by Cl substituents’ electron-withdrawing effects.
Basic: What are its common reactions in medicinal chemistry?
Answer:
The compound serves as a precursor for triazole and pyrazole derivatives via cyclization:
- Triazole synthesis: React with acetaldehyde oxime under basic conditions (e.g., K₂CO₃/DMF) .
- Biological relevance: Derivatives inhibit CDK/cyclin complexes (IC₅₀ ~50 nM) in cancer research .
Advanced: How to analyze conflicting NMR data for hydrazone tautomers?
Answer:
Tautomeric equilibria (E/Z or keto-enol) cause peak splitting. Resolution methods:
- Variable-temperature NMR: Cooling to 233 K slows tautomerization, resolving NH and carbonyl signals .
- 2D NOESY: Correlates spatial proximity of hydrazone protons to confirm dominant tautomer .
Advanced: What strategies optimize crystallization for SCXRD?
Answer:
- Solvent screening: Ethanol/hexanes (3:1) promotes slow evaporation, yielding diffraction-quality crystals .
- Additives: Trace acetic acid (1% v/v) enhances hydrogen-bonding networks .
Basic: What safety protocols apply for handling this compound?
Answer:
- Toxicity: Chlorinated hydrazones are mutagenic. Use fume hoods and PPE (nitrile gloves, lab coat).
- Waste disposal: Neutralize with 10% NaHCO₃ before incineration .
Advanced: How to validate purity for pharmacological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
